molecular formula C13H9Br3O3S B11708677 (2,4,6-Tribromophenyl) 4-methylbenzenesulfonate CAS No. 2437-48-1

(2,4,6-Tribromophenyl) 4-methylbenzenesulfonate

Cat. No.: B11708677
CAS No.: 2437-48-1
M. Wt: 485.0 g/mol
InChI Key: UXLDHZJHKXURKG-UHFFFAOYSA-N
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Description

(2,4,6-Tribromophenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H9Br3O3S. It is a derivative of phenol where the hydrogen atoms at positions 2, 4, and 6 are replaced by bromine atoms, and it is esterified with 4-methylbenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Tribromophenyl) 4-methylbenzenesulfonate typically involves the esterification of 2,4,6-tribromophenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Tribromophenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of azides or thiocyanates.

    Reduction: Formation of less brominated phenols.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

(2,4,6-Tribromophenyl) 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4,6-Tribromophenyl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial activity .

Properties

CAS No.

2437-48-1

Molecular Formula

C13H9Br3O3S

Molecular Weight

485.0 g/mol

IUPAC Name

(2,4,6-tribromophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H9Br3O3S/c1-8-2-4-10(5-3-8)20(17,18)19-13-11(15)6-9(14)7-12(13)16/h2-7H,1H3

InChI Key

UXLDHZJHKXURKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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